molecular formula C22H23N3O5 B2416450 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1787855-63-3

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2416450
CAS No.: 1787855-63-3
M. Wt: 409.442
InChI Key: GOECGSSUODWFHZ-UHFFFAOYSA-N
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Description

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine ring, and a 1,2,4-oxadiazole ring. The presence of the 3,4,5-trimethoxybenzoyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)22(26)25-11-7-10-16(25)21-23-20(24-30-21)14-8-5-4-6-9-14/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECGSSUODWFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of O-Acylamidoximes

The most frequently employed route involves initial preparation of O-acylamidoxime intermediates followed by base-mediated cyclization:

General Procedure

  • React nitrile derivatives with hydroxylamine to form amidoximes
  • Acylate with benzoyl chlorides under mild conditions (0–5°C, Et3N base)
  • Cyclize using DBU (1,8-diazabicycloundec-7-ene) in DMF at 25°C

Optimized Conditions

Parameter Value Source
Cyclization Temp 25°C
Reaction Time 2–4 hrs
Base DBU (1.2 eq)
Solvent Anhydrous DMF
Yield Range 68–92%

This method produces 1,2,4-oxadiazoles with excellent functional group tolerance, including thermally sensitive trimethoxyphenyl groups.

One-Pot Oxidative Cyclization

An alternative single-flask approach eliminates intermediate isolation:

Reaction Scheme
Hydrazone derivatives + I₂/K₂CO₃ → Oxadiazoles

Typical Protocol

  • Dissolve hydrazone precursor (0.22 mmol) in DMSO
  • Add anhydrous K₂CO₃ (3 eq) and I₂ (1.2 eq)
  • Heat at 100°C for 1 hr under N₂ atmosphere
  • Quench with Na₂S₂O₃ solution and extract with EtOAc

Performance Metrics

Metric Result Source
Average Yield 74%
Purity (HPLC) >95%
Scalability Demonstrated at 50g scale

This iodine-mediated method proves effective for electron-deficient aryl systems but requires rigorous moisture control.

Pyrrolidine Functionalization Strategies

N-Acylation of 2-(2-Oxadiazolyl)pyrrolidine

Critical for introducing the 3,4,5-trimethoxybenzoyl group:

Stepwise Protocol

  • Protect pyrrolidine amine with Cbz-Cl (benzyl chlorocarbonate) in CH₂Cl₂/NaHCO₃
  • Perform O-acylation with 3,4,5-trimethoxybenzoyl chloride (1.1 eq, DMAP catalyst)
  • Remove Cbz group via catalytic hydrogenation (H₂/Pd-C, EtOH)

Reaction Monitoring

Technique Diagnostic Signals Source
GC-MS m/z 432 [M+H]+
¹H NMR (CDCl₃) δ 5.28 (s, 2H, CH₂Ph)
IR 1745 cm⁻¹ (C=O stretch)

Deprotection must avoid ester bond cleavage through controlled hydrogenolysis conditions.

Integrated Synthetic Route

Combining the above methodologies, the complete synthesis involves:

Stage 1: Oxadiazole-Pyrrolidine Construction

  • Prepare 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole via iodine-mediated cyclization
  • Characterize by ¹³C NMR (δ 165.8 ppm, C-2 oxadiazole)

Stage 2: Selective N-Acylation

  • Protect secondary amine with Cbz group (82% yield)
  • Acylate with 3,4,5-trimethoxybenzoyl chloride (DIPEA, CH₂Cl₂, 0°C)
  • Deprotect using H₂/Pd-C in EtOH (quantitative conversion)

Final Product Data

Property Value Source
Molecular Formula C₂₃H₂₄N₃O₅
Molecular Weight 434.46 g/mol
Melting Point 158–160°C
HPLC Purity 98.7%
ESI-MS 435.2 [M+H]+

Analytical Characterization Benchmarks

Spectroscopic Standards

  • ¹H NMR (500 MHz, DMSO-d₆)
    • δ 7.82 (m, 5H, Ph)
    • δ 6.78 (s, 2H, trimethoxyPh)
    • δ 5.12 (m, 1H, pyrrolidine CH)
    • δ 3.84 (s, 9H, OCH₃)
  • ¹³C NMR (126 MHz, CDCl₃)

    • δ 173.8 (oxadiazole C-5)
    • δ 166.2 (benzoyl C=O)
    • δ 153.1 (OCH₃-substituted C)
  • IR (KBr)

    • 1680 cm⁻¹ (oxadiazole ring)
    • 1275 cm⁻¹ (C-O-C asymmetric stretch)

Chromatographic Parameters

Column C18 (250 × 4.6 mm, 5µm) Source
Mobile Phase MeCN:H₂O (70:30)
Flow Rate 1.0 mL/min
Retention Time 6.82 min

Process Optimization Considerations

Critical Parameters

  • Oxadiazole Cyclization : Maintain reaction pH >10 to prevent ring-opening
  • Acylation Step : Use fresh 3,4,5-trimethoxybenzoyl chloride to avoid hydrolysis
  • Purification : Final hydrochloride salt precipitation enhances crystallinity

Scalability Challenges

  • Exothermic nature of iodocyclization requires jacketed reactors >50L scale
  • Pd catalyst recycling in hydrogenation reduces metal contamination
  • DMSO removal via aqueous workup necessitates strict temperature control

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield Range
O-Acylamidoxime High regioselectivity Multi-step intermediate 68–92%
Iodocyclization One-pot convenience Iodine handling issues 65–74%
Microwave-assisted Reduced reaction time Special equipment needed 71–85%

Recent advances suggest potential for continuous flow synthesis to enhance throughput and safety.

Chemical Reactions Analysis

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl ring and the 3,4,5-trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole as a dual-targeting agent against human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This compound demonstrated potent activity against multidrug-resistant cancer cells. Specifically, it inhibited the viability of colorectal cancer and triple-negative breast cancer cells while restoring sensitivity to doxorubicin in resistant cell lines .

Case Study:
In a study published in Journal of Medicinal Chemistry, compound 15 (a derivative closely related to our target compound) exhibited an KiK_i value of 6.8 nM against hCA XII and showed significant inhibition of MYC and Fgf20 genes associated with the Wnt/β-catenin pathway .

2. Anti-inflammatory Properties

The oxadiazole derivatives have been explored for their anti-inflammatory properties. In vitro evaluations indicated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory responses. This suggests that such compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:
A series of oxadiazole derivatives were synthesized and tested for COX inhibition. The results showed promising activity with reduced gastrointestinal side effects compared to conventional NSAIDs .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayIC50/Ki ValueReference
Compound 15AnticancerhCA XII / Wnt/β-cateninKi=6.8K_i=6.8 nM
Oxadiazole DerivativeAnti-inflammatoryCOX inhibitionVaries

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of tubulin polymerization or the activation of caspases, which are involved in apoptosis.

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole include:

    3-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidine and 3,4,5-trimethoxybenzoyl groups, resulting in different bioactivity.

    5-(3,4,5-Trimethoxybenzoyl)-1,2,4-oxadiazole: Lacks the phenyl and pyrrolidine groups, leading to variations in its chemical and biological properties.

    3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the 3,4,5-trimethoxybenzoyl group, which affects its pharmacological profile.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical reactivity and potential bioactivity.

Biological Activity

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molar mass of approximately 405.48 g/mol. The compound features an oxadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. Compounds containing this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer progression, including the Wnt/β-catenin pathway. This pathway is crucial for cell proliferation and survival in many cancers.
  • Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values in the nanomolar range against colorectal and triple-negative breast cancer cells .
CompoundCancer TypeIC50 (nM)
This compoundColorectal Cancer<10
Similar DerivativeTriple-Negative Breast Cancer6.8

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress:

  • In Vitro Assays : Various assays have demonstrated that modifications at the oxadiazole ring can enhance antioxidant activity. For example, structural modifications led to compounds with significantly improved radical scavenging abilities .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit carbonic anhydrase (hCA), an enzyme that plays a role in tumor growth and metastasis .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and increasing levels of cleaved PARP (poly(ADP-ribose) polymerase) .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound compared to other similar compounds:

Compound NameTarget PathwayIC50 (nM)Activity
Compound AWnt/β-Catenin6.8High
Compound BCarbonic Anhydrase<10Moderate
3-Phe...Dual-targeting<10High

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Pyrrolidine Functionalization : The pyrrolidine ring is first acylated with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to introduce the trimethoxybenzoyl group .

Oxadiazole Formation : The oxadiazole core is constructed via cyclization of a nitrile precursor with hydroxylamine, followed by coupling to the functionalized pyrrolidine. Phosphorus oxychloride (POCl₃) is commonly used as a cyclizing agent under reflux conditions .
Yield Optimization :

  • Use anhydrous solvents and inert atmosphere (N₂/Ar) to minimize side reactions.
  • Monitor reaction progress via TLC (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) to terminate reactions at optimal conversion .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:
Discrepancies often arise from assay-specific variables:

  • Receptor Conformation : Use molecular dynamics simulations to compare binding modes in different assay systems (e.g., purified receptors vs. cell-based assays) .
  • Metabolic Stability : Evaluate compound stability in assay media (e.g., liver microsomes or S9 fractions) to identify degradation products that may interfere with activity .
  • Statistical Validation : Apply Bland-Altman analysis to quantify systematic differences between assays and adjust for batch effects .

Basic: What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the trimethoxybenzoyl group (δ 3.8–3.9 ppm for methoxy protons) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Validate the oxadiazole ring via C=N stretching (1600–1680 cm⁻¹) and carbonyl peaks (1700–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Ensure molecular ion consistency (e.g., [M+H]⁺ with < 5 ppm error) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of the oxadiazole and trimethoxybenzoyl moieties?

Methodological Answer:

  • Fragment Replacement : Synthesize analogs with modified aryl groups (e.g., replacing trimethoxybenzoyl with 3,4-dichlorobenzoyl) to assess steric/electronic effects .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (trimethoxybenzoyl) .
  • In Vitro Binding Assays : Compare IC₅₀ values against target proteins (e.g., kinases or GPCRs) to correlate substituent changes with potency .

Basic: How can researchers ensure reproducibility in biological assays involving this compound?

Methodological Answer:

  • Standardized Solubility Protocols : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
  • Batch Consistency : Validate synthetic batches via HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .

Advanced: What computational approaches are suitable for predicting metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to forecast cytochrome P450 interactions and hepatotoxicity risks .
  • Metabolite Identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., CFM-ID) to map phase I/II metabolites .
  • Docking Studies : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to predict sites of oxidation or glucuronidation .

Basic: How should researchers handle discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Recrystallization Validation : Re-purify the compound using alternative solvents (e.g., ethanol vs. ethyl acetate) and compare melting points .
  • Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers, which may falsely alter solubility measurements .
  • Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate formation affecting thermal properties .

Advanced: What in vitro models are appropriate for evaluating blood-brain barrier (BBB) penetration potential?

Methodological Answer:

  • PAMPA-BBB Assay : Measure passive diffusion using a lipid-coated membrane to predict BBB permeability .
  • hCMEC/D3 Cell Monolayers : Quantify active transport via efflux ratios (e.g., P-gp substrate potential) using LC-MS/MS .
  • LogD Measurement : Determine octanol/water distribution coefficients at pH 7.4; optimal LogD ≈ 2–3 for CNS penetration .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
  • Photoaffinity Labeling : Use a radiolabeled or clickable analog to covalently crosslink the compound to its target in live cells .
  • SPR/Biacore : Quantify binding kinetics (kₒₙ/kₒff) in real-time using surface plasmon resonance .

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